molecular formula C4H7ClN2O2S B12096528 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride

3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride

Cat. No.: B12096528
M. Wt: 182.63 g/mol
InChI Key: HPWFUKSZLPDJQE-UHFFFAOYSA-N
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Description

3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H7ClN2O2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride typically involves the reaction of thietane derivatives with appropriate nitrile and amino group precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The amino and nitrile groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1-dioxo-thietane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Amino-1,1-dioxo-thietane-3-carboxamide: Contains a carboxamide group instead of a nitrile group.

Properties

Molecular Formula

C4H7ClN2O2S

Molecular Weight

182.63 g/mol

IUPAC Name

3-amino-1,1-dioxothietane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C4H6N2O2S.ClH/c5-1-4(6)2-9(7,8)3-4;/h2-3,6H2;1H

InChI Key

HPWFUKSZLPDJQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)(C#N)N.Cl

Origin of Product

United States

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